molecular formula C11H14BrNO3 B13251432 Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate

Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate

Cat. No.: B13251432
M. Wt: 288.14 g/mol
InChI Key: BZUQUGXMBWYYCJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate (CAS: Not explicitly listed in evidence; Ref: 3D-PZC01453) is a brominated aromatic compound with a methoxy group at the 5-position of the phenyl ring and a methylamino substituent on the acetate backbone. It is marketed by CymitQuimica as a building block for organic synthesis, particularly in pharmaceuticals and agrochemicals. The hydrochloride form is available in quantities of 50 mg (€513.00) and 500 mg (€1,417.00) .

Key structural features:

  • Phenyl ring: 2-bromo and 5-methoxy substituents.
  • Acetate backbone: Methyl ester and methylamino groups at the α-carbon.

Properties

IUPAC Name

methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-13-10(11(14)16-3)8-6-7(15-2)4-5-9(8)12/h4-6,10,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUQUGXMBWYYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=C(C=CC(=C1)OC)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-2-methoxyphenol Intermediate

A crucial intermediate is 5-bromo-2-methoxyphenol, which is prepared via a three-step sequence starting from o-methoxyphenol (hydroxyanisole):

  • Step 1: Acetylation Protection
    The phenolic hydroxyl group of o-methoxyphenol is protected by acetylation using acetic anhydride under sulfuric acid catalysis at approximately 100 °C. This protection prevents unwanted side reactions during bromination.

  • Step 2: Bromination
    Bromination is carried out using bromine in the presence of iron powder catalyst at 70–80 °C. This step selectively introduces bromine at the 5-position of the aromatic ring.

  • Step 3: Deacetylation
    The acetyl protecting group is removed by treatment with 10% aqueous sodium bicarbonate solution at 80 °C, yielding 5-bromo-2-methoxyphenol as an off-white solid.

Step Reagents/Conditions Purpose Product
1 Acetic anhydride, H2SO4, 100 °C, 6 h Protect phenol as acetate Acetylated o-methoxyphenol
2 Bromine, Fe powder, 70–80 °C, 5 h Selective bromination 5-Bromo-2-methoxyphenyl acetate
3 NaHCO3 (10%), MeOH, 80 °C Deprotection of acetate 5-Bromo-2-methoxyphenol

This method is well-documented in patent CN104693014A and provides a high-yield route to the brominated aromatic intermediate.

Formation of Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate

The final target compound is synthesized by coupling the brominated phenol derivative with a methylaminoacetate moiety. Although detailed stepwise procedures for this exact compound are limited in open literature, the following general synthetic approach is supported by analogous literature and chemical logic:

  • Step 1: Preparation of α-Bromoacetate Intermediate
    Starting from methyl 2-bromoacetate, nucleophilic substitution by methylamine introduces the methylamino group at the α-position, forming methyl 2-(methylamino)acetate.

  • Step 2: Aromatic Substitution Coupling
    The 5-bromo-2-methoxyphenyl fragment is coupled to the α-position of the aminoacetate via nucleophilic aromatic substitution or through a suitable organometallic coupling (e.g., Suzuki or Buchwald-Hartwig amination) depending on the exact synthetic route.

  • Step 3: Purification
    The crude product is purified by flash chromatography using petroleum ether/ethyl acetate mixtures to afford the pure this compound compound.

This approach aligns with general procedures for similar α-amino ester derivatives and is consistent with the synthesis of related compounds reported in medicinal chemistry research.

Alternative Synthetic Routes and Functional Group Manipulations

  • Bromination of 2-arylcycloketones with N-bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) has been used to introduce bromine selectively on aromatic rings, followed by amination steps to install methylamino groups.

  • Suzuki coupling reactions of brominated aromatic esters with boronic acids, followed by ester hydrolysis and amide formation, provide alternative routes to functionalized α-amino esters.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Outcome/Notes Source Reference
Phenol Acetylation Acetic anhydride, H2SO4, 100 °C, 6 h Protect phenolic OH
Bromination Bromine, Fe powder, 70–80 °C, 5 h Selective bromination at 5-position
Deacetylation NaHCO3 (10%), MeOH, 80 °C Remove acetate protection
Aminoacetate formation Methylamine substitution on methyl bromoacetate Introduce methylamino group at α-position Inferred from
Coupling with bromophenyl Organometallic coupling or nucleophilic substitution Attach brominated aromatic ring Inferred from
Purification Flash chromatography (petroleum ether/ethyl acetate) Obtain pure target compound

Research Findings and Analytical Data

  • The bromination step is crucial for regioselectivity and yield; iron powder catalysis enhances bromination efficiency without over-bromination.

  • Protection and deprotection of the phenolic hydroxyl group prevent side reactions and improve overall purity and yield.

  • The methylamino substitution on the α-position of the ester is critical for biological activity and requires careful control of reaction conditions to avoid over-alkylation or side products.

  • Purification by flash chromatography is standard to achieve research-grade purity suitable for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while substitution could result in a compound with a different functional group replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate exerts its effects depends on its specific interactions with molecular targets. These might include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Methyl 2-(2-bromo-5-methoxyphenyl)acetate

  • CAS : 117565-90-9
  • Molecular Formula : C₁₀H₁₁BrO₃
  • Molecular Weight : 259.10 g/mol
  • Key Differences: Lacks the methylamino group at the α-carbon.
  • Applications : Used as an intermediate in organic synthesis.
  • Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Methyl 2-amino-2-(3-bromophenyl)acetate

  • CAS: Not provided
  • Molecular Formula: C₉H₁₀BrNO₂
  • Molecular Weight : ~260.09 g/mol (estimated)
  • Key Differences: Amino group instead of methylamino; bromine at the 3-position of the phenyl ring.
  • Applications : Valued in pharmaceutical synthesis for introducing functional groups .

Methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate

  • CAS : 1698451-08-9
  • Molecular Formula: C₉H₉BrFNO₂
  • Molecular Weight : 262.08 g/mol
  • Key Differences: Fluorine at the 5-position of the phenyl ring; amino instead of methylamino group.
  • Synthesis: No detailed methods provided, but fluorinated analogs often exhibit enhanced metabolic stability in drug candidates .

Methyl 2-bromo-2-(4-methoxyphenyl)acetate

  • CAS : 50612-99-2
  • Molecular Formula : C₁₀H₁₁BrO₃
  • Molecular Weight : 259.10 g/mol
  • Key Differences : Bromine on the α-carbon of the acetate; methoxy group at the 4-position of the phenyl ring.
  • Synthesis : Prepared via radical bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄ at 80°C for 4 hours .

Structural and Functional Analysis

Substituent Effects

Compound Name Bromine Position Methoxy Position Amino Group Type Molecular Weight (g/mol)
Target Compound 2 (phenyl) 5 (phenyl) Methylamino ~275.1 (estimated)
Methyl 2-(2-bromo-5-methoxyphenyl)acetate 2 (phenyl) 5 (phenyl) None 259.10
Methyl 2-amino-2-(3-bromophenyl)acetate 3 (phenyl) None Amino ~260.09
Methyl 2-bromo-2-(4-methoxyphenyl)acetate α-carbon 4 (phenyl) None 259.10
  • Electronic Effects : The electron-withdrawing bromine and electron-donating methoxy groups influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Steric Effects: The methylamino group in the target compound may hinder nucleophilic attacks compared to simpler esters .

Biological Activity

Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate, also known as this compound hydrochloride, is a compound with a unique structural profile that suggests potential pharmacological properties. Its molecular formula is C11H15BrClNO3C_{11}H_{15}BrClNO_3, and it has garnered attention in various biological studies due to its diverse biological activities.

Chemical Structure and Properties

The compound features a bromo-substituted phenyl ring and a methylamino group, which contribute to its reactivity and interaction with biological targets. The synthesis typically involves multi-step reactions, allowing for precise construction of the desired molecular framework, which is crucial for its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several significant biological activities:

  • Antiproliferative Activity : The compound has shown promising results in inhibiting cell growth across various cancer cell lines. For instance, it has been evaluated for its effects on lymphoma cell lines where it demonstrated IC50 values in the low nanomolar range, indicating high potency against these cells .
  • Receptor Interaction : This compound acts as a partial agonist at the serotonin 5-HT2C receptor, which plays a role in mood regulation and appetite control. Additionally, it has affinities for dopamine D2 and histamine H1 receptors, suggesting its potential in treating mood disorders and other neurological conditions.

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Preliminary studies indicate moderate to good activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Lymphoma Cell Studies : In vitro studies demonstrated that this compound effectively inhibited cell proliferation in lymphoma models, with significant reductions in cell viability observed at concentrations as low as 20 pM .
  • Neuropharmacology Research : Investigations into the neuropharmacological effects of this compound revealed its capacity to modulate neurotransmitter systems, particularly through its interaction with serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameStructural FeaturesUnique Aspects
2-Bromo-5-methoxyphenylacetic acidBromo and methoxy groupsLacks methylamino substitution
N-(2-Bromo-5-methoxyphenyl)acetamideBromo and methoxy groups with amide linkageDifferent functional group affects activity
Methyl 3-bromo-4-methoxybenzoateBromo and methoxy groups on different positionsAltered position affects reactivity

This table illustrates how the specific combination of substituents in this compound may confer distinct biological properties compared to similar compounds.

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